1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one], also known as Bisindolylmaleimide VIII, is a synthetic compound that has been widely used in scientific research. This compound belongs to the bisindolylmaleimide family, which is a group of compounds that have been extensively studied for their potential therapeutic applications.
Wirkmechanismus
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII works by binding to the catalytic domain of PKC, which prevents its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to have a wide range of physiological and biochemical effects.
Biochemical and physiological effects:
This compoundleimide VIII has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to study the specific effects of PKC inhibition on cell signaling and regulation. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of PKC inhibition on different disease states, such as cancer and autoimmune disorders. Additionally, the use of this compoundleimide VIII as a tool for studying PKC signaling in different cell types and tissues could provide valuable insights into the complex regulation of this important enzyme.
Synthesemethoden
The synthesis of 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII involves the reaction of 1,4-phenylenediamine with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with maleic anhydride to yield this compoundleimide VIII.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII has been extensively used in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit protein kinase C (PKC), which is an enzyme that plays a key role in cell signaling and regulation.
Eigenschaften
IUPAC Name |
(E)-3-(1H-indol-3-yl)-1-[4-[(E)-3-(1H-indol-3-yl)prop-2-enoyl]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2/c31-27(15-13-21-17-29-25-7-3-1-5-23(21)25)19-9-11-20(12-10-19)28(32)16-14-22-18-30-26-8-4-2-6-24(22)26/h1-18,29-30H/b15-13+,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZRGJJTVFVWMO-WXUKJITCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)C(=O)C=CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2NC=C(C2=C1)/C=C/C(=O)C3=CC=C(C=C3)C(=O)/C=C/C4=CNC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.